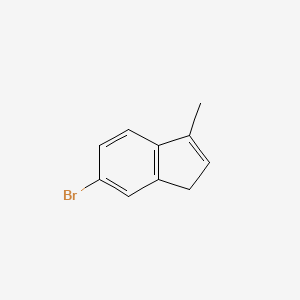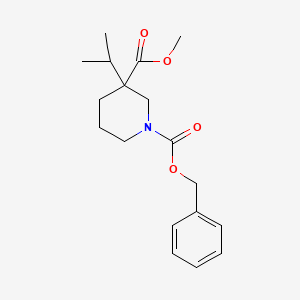![molecular formula C15H16N4O3 B2405677 methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-79-2](/img/structure/B2405677.png)
methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of HMS1659L09 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
HMS1659L09 interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression . The exact nature of this interaction and the structural features of HMS1659L09 that contribute to its inhibitory activity are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 by HMS1659L09 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, HMS1659L09 disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of HMS1659L09’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells . Additionally, HMS1659L09 has been shown to induce apoptosis in certain cell lines , further contributing to its potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation
Cellular Effects
In cellular contexts, methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on cell function. For example, it has been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities
Molecular Mechanism
The molecular mechanism of action of methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is complex and multifaceted. As a potential CDK2 inhibitor, it may exert its effects by binding to this enzyme and inhibiting its activity, thereby affecting cell cycle progression
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(20)7-9)19-15(18-11)16-8-17-19/h4-8,13,20H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANPQOMXZAPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2405597.png)





![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)


![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
